An In-depth Technical Guide to B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic Acid: Properties and Applications
An In-depth Technical Guide to B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic Acid: Properties and Applications
Introduction
B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid is a specialized organoboron compound of significant interest to researchers in medicinal chemistry and drug development. As a deuterated, functionalized phenylboronic acid, its primary utility lies in its role as a building block for introducing a metabolically-fortified 2-fluoro-3-methoxyphenyl moiety into complex molecules. The strategic incorporation of deuterium in the methoxy group offers a powerful tool to modulate the pharmacokinetic profiles of drug candidates by influencing their metabolic pathways. This guide provides a comprehensive overview of its chemical properties, the scientific rationale for its use, and practical protocols for its application in synthetic chemistry.
Section 1: Physicochemical and Spectroscopic Profile
The fundamental properties of B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid are critical for its effective use in synthesis. These properties are summarized below. The non-deuterated analogue typically appears as a powder with a melting point between 117-122 °C.[1][2]
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅D₃BFO₃ | [3][4] |
| Molecular Weight | 172.96 g/mol | [3][4] |
| CAS Number | 2233595-37-2 | [3][4] |
| Appearance | Typically a white to off-white solid/powder | [1] |
| Purity | ≥97% (typical) | [5] |
Spectroscopic Characterization
Verifying the identity and purity of B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid is paramount. The following are expected spectroscopic characteristics:
-
¹H NMR: The spectrum will show characteristic aromatic proton signals. Notably, the singlet corresponding to the methoxy protons (~3.9 ppm) in the non-deuterated analogue will be absent due to the deuterium substitution.
-
¹³C NMR: The spectrum will display signals for the aromatic carbons. The carbon of the C-D₃ group will show a characteristic multiplet due to carbon-deuterium coupling and will be shifted slightly upfield compared to a C-H₃ group.
-
¹⁹F NMR: A singlet is expected, corresponding to the single fluorine atom on the aromatic ring.
-
¹¹B NMR: A broad singlet characteristic of a boronic acid species is expected, typically in the range of 28-34 ppm.
-
Mass Spectrometry (MS): The molecular ion peak will confirm the molecular weight of 172.96, accounting for the incorporation of three deuterium atoms.
Section 2: The Role of Deuteration in Medicinal Chemistry
The defining feature of this reagent is the trideuterated methoxy group (-OCD₃). Its inclusion is a deliberate strategy to leverage the Kinetic Isotope Effect (KIE) to enhance a drug candidate's metabolic stability.[6][]
The Mechanism of Metabolic Protection
Many drug molecules are metabolized in the liver by cytochrome P450 (CYP450) enzymes.[8] A common metabolic pathway for compounds containing a methoxy group is O-demethylation .[9][10] This process involves the enzymatic cleavage of a carbon-hydrogen (C-H) bond on the methyl group, which is often the rate-limiting step of the metabolic cascade.[8][10]
The C-D bond has a lower zero-point energy than a C-H bond due to the greater mass of deuterium.[6] Consequently, breaking a C-D bond requires more energy and proceeds at a slower rate.[6][] By replacing the C-H bonds of the methoxy group with C-D bonds, the rate of CYP450-mediated O-demethylation can be significantly reduced.[6][8] This can lead to:
-
Prolonged drug half-life: Slower metabolism means the drug remains in circulation longer.[]
-
Improved pharmacokinetic profile: Reduced metabolic clearance can lead to more consistent drug exposure.[11]
-
Reduced formation of metabolites: This can potentially decrease the risk of metabolite-induced toxicity.
This "metabolic switching" strategy allows medicinal chemists to fine-tune the disposition of a drug without altering its core structure or pharmacological activity.[][12]
Section 3: Application in Suzuki-Miyaura Cross-Coupling
B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid is an excellent coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis for forming carbon-carbon bonds.[13] This reaction enables the straightforward installation of the 2-fluoro-3-(methoxy-d3)phenyl group onto a variety of aryl or heteroaryl halides and triflates.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[13] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide).
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group (the 2-fluoro-3-(methoxy-d3)phenyl moiety) to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final biaryl product and regenerating the Pd(0) catalyst.[13]
Representative Experimental Protocol
This protocol is a general guideline for the Suzuki-Miyaura coupling of an aryl bromide with B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid. Conditions should be optimized for specific substrates.
-
Reagent Preparation: To an oven-dried reaction vessel, add the aryl bromide (1.0 mmol, 1.0 equiv), B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and a suitable base such as Na₂CO₃ (2.0-3.0 equiv) or K₃PO₄ (2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst. A common choice is Pd(PPh₃)₄ (1-5 mol%) or a combination of a palladium source like Pd₂(dba)₃ (1-2 mol%) and a phosphine ligand like SPhos (2-4 mol%). For a simpler, heterogeneous option, 10% Pd/C can also be effective.[14]
-
Solvent Addition: Add a degassed solvent system. Typical solvents include a mixture of an organic solvent (e.g., dioxane, toluene, or ethanol) and water (e.g., 4:1 ratio).[14][15]
-
Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Reaction: Heat the mixture with vigorous stirring. Reaction temperatures typically range from 80 °C to 110 °C.[15][16] Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Filter through a pad of celite to remove the catalyst.
-
Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent (2-3 times).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Section 4: Handling, Storage, and Safety
Handling:
Like most boronic acids, this compound is considered an irritant.[1] Standard laboratory safety precautions should be followed:
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[17]
-
Handle the solid in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes.
Storage:
Boronic acids can be susceptible to decomposition, primarily through oxidation or protodeboronation.[18][19] While generally more stable than many other organometallic reagents, proper storage is key to ensuring a long shelf-life.[20]
-
Store in a tightly sealed container in a cool, dry place.[21]
-
Storage under an inert atmosphere (argon or nitrogen) is recommended for long-term stability.
-
Some boronic acids can undergo dehydration to form cyclic boroxine trimers, which is often a reversible process.[19]
Section 5: Conclusion
B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic acid is a high-value synthetic intermediate designed for modern drug discovery programs. Its utility stems from the strategic placement of deuterium, which leverages the kinetic isotope effect to impede a common metabolic pathway, thereby offering a sophisticated method for optimizing the pharmacokinetic properties of drug candidates.[8][12] Coupled with its reliable performance in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling, this reagent provides researchers with a powerful tool to accelerate the development of safer and more effective therapeutics.
References
-
Guengerich, F. P. (2009). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Molecular Biology, 547, 259–267. [Link]
-
Stiborova, M., et al. (2018). A Mechanism of O-Demethylation of Aristolochic Acid I by Cytochromes P450. International Journal of Molecular Sciences, 19(9), 2636. [Link]
-
Gant, T. G. (2014). The kinetic isotope effect in the search for deuterated drugs. Drug Discovery Today, 19(5), 514-516. [Link]
-
Penner, N., et al. (2012). Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-dependent Effects of Specific Deuteration With Aldehyde Oxidase Cleared Drugs. Drug Metabolism and Disposition, 40(3), 625-634. [Link]
-
Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from organic-synthesis.org. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from yonedalabs.com. [Link]
-
Gant, T. G. (2013). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595-3611. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5, 59714-59717. [Link]
-
Wimalasena, K., & Wimalasena, D. S. (2002). Preference for O-demethylation reactions in the oxidation of 2′-, 3′-, and 4′-methoxyflavones by human cytochrome P450 enzymes. Drug Metabolism and Disposition, 30(7), 825-831. [Link]
-
Oláh, J., et al. (2011). Understanding the determinants of selectivity in drug metabolism through modeling of dextromethorphan oxidation by cytochrome P450. Proceedings of the National Academy of Sciences, 108(15), 6050-6055. [Link]
-
Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]
-
Leys, D., et al. (2014). Specificity and mechanism of carbohydrate demethylation by cytochrome P450 monooxygenases. The Journal of Biological Chemistry, 289(51), 35359-35370. [Link]
-
Burke, M. D., & Gillis, E. P. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961-6963. [Link]
-
Shaik, S., et al. (2012). How Does P450 Catalyze the O-Demethylation Reaction of 5-Methoxytryptamine to Yield Serotonin? The Journal of Physical Chemistry B, 116(8), 2474–2486. [Link]
-
Fisher Scientific. (n.d.). B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic Acid, TRC. Retrieved from Fisher Scientific. [Link]
-
Fisher Scientific. (n.d.). B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic Acid, TRC 50 mg. Retrieved from Fisher Scientific. [Link]
-
Gozdalik, J. T., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(8), 2185. [Link]Phenylboronic-Acids%3A-Structures%2C-Gozdalik-K%C4%99dziorek/3702a4666571556a31c033887d160e15967000d6)
-
Durka, K., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(8), 2185. [Link]
Sources
- 1. (2-fluoro-3-methoxyphenyl)boronic Acid CAS 352303-67-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. 2-FLUORO-3-METHOXYPHENYLBORONIC ACID | 352303-67-4 [chemicalbook.com]
- 3. B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic Acid [lgcstandards.com]
- 4. clearsynth.com [clearsynth.com]
- 5. scbt.com [scbt.com]
- 6. Portico [access.portico.org]
- 8. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Understanding the determinants of selectivity in drug metabolism through modeling of dextromethorphan oxidation by cytochrome P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Yoneda Labs [yonedalabs.com]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 15. organic-synthesis.com [organic-synthesis.com]
- 16. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2-フルオロ-3-メトキシフェニルボロン酸 | Sigma-Aldrich [sigmaaldrich.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. nbinno.com [nbinno.com]
- 21. (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid | 944129-07-1 [sigmaaldrich.com]
